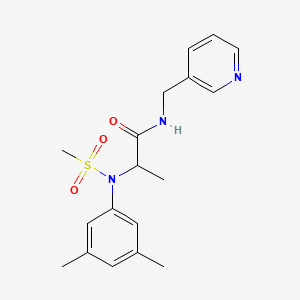![molecular formula C20H20N2O5S B4244846 6-[4-(4-Methoxy-phenyl)-piperazine-1-sulfonyl]-chromen-2-one](/img/structure/B4244846.png)
6-[4-(4-Methoxy-phenyl)-piperazine-1-sulfonyl]-chromen-2-one
Descripción general
Descripción
6-[4-(4-Methoxy-phenyl)-piperazine-1-sulfonyl]-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is of significant interest due to its potential biological and pharmaceutical properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been reported to exhibit a wide range of biological activities .
Mode of Action
It is known that the structure and location of the substituent groups on similar compounds can greatly influence their biological activity .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .
Result of Action
Similar compounds have demonstrated encouraging inhibition of both gram-positive and gram-negative bacteria compared with the standard drug ofloxacin .
Action Environment
It is known that the co-crystallization of similar compounds with other substances can yield different salts, which may influence their biological activity .
Métodos De Preparación
The synthesis of 6-[4-(4-Methoxy-phenyl)-piperazine-1-sulfonyl]-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the coumarin core, which can be achieved through the Pechmann reaction. This involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst . Industrial production methods often employ green chemistry principles, such as using environmentally friendly solvents and catalysts .
Análisis De Reacciones Químicas
6-[4-(4-Methoxy-phenyl)-piperazine-1-sulfonyl]-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring or the coumarin core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like sulfuric acid, and temperature control to optimize reaction yields . Major products formed from these reactions include various substituted coumarins and piperazine derivatives .
Aplicaciones Científicas De Investigación
6-[4-(4-Methoxy-phenyl)-piperazine-1-sulfonyl]-chromen-2-one has a wide range of scientific research applications:
Comparación Con Compuestos Similares
6-[4-(4-Methoxy-phenyl)-piperazine-1-sulfonyl]-chromen-2-one is unique due to its combination of a coumarin core with a piperazine and sulfonyl group. Similar compounds include:
7-{3-[4-(4-Methoxyphenyl)-1-piperazinyl]propoxy}-2H-chromen-2-one: This compound also contains a piperazine moiety but differs in the position and type of substituents.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This derivative has a benzyl group instead of a methoxy group, leading to different biological activities.
These comparisons highlight the structural diversity and potential for fine-tuning the biological properties of coumarin derivatives by modifying their substituents .
Propiedades
IUPAC Name |
6-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-26-17-5-3-16(4-6-17)21-10-12-22(13-11-21)28(24,25)18-7-8-19-15(14-18)2-9-20(23)27-19/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFICHVVJOAKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4244764.png)
![N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4244765.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B4244768.png)
![2-{2-[(ethylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B4244769.png)
![2-chloro-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4244770.png)
![N~1~-(4-ACETYLPHENYL)-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B4244777.png)
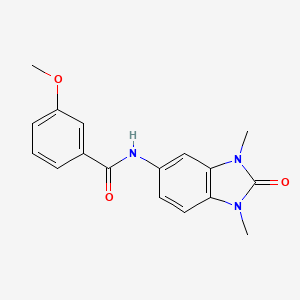
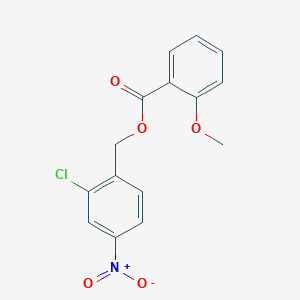
![N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B4244804.png)
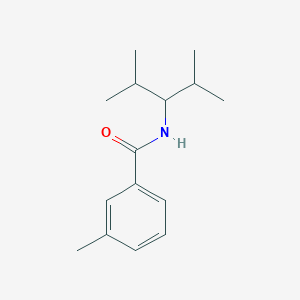
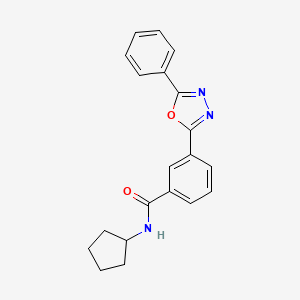
![1-hydroxy-3-[3-(trifluoromethyl)phenyl]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4244857.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4244859.png)
